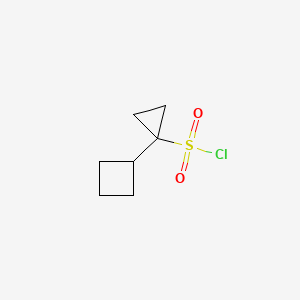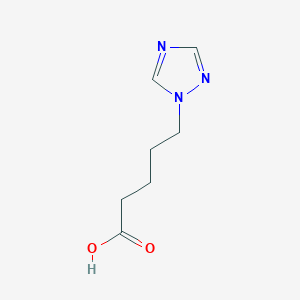
Benzyloxyamine, 2-bromo-5-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Aminooxy)methyl]-4-bromophenol is an organic compound characterized by the presence of an aminooxy group attached to a bromophenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Aminooxy)methyl]-4-bromophenol typically involves the reaction of 4-bromophenol with an aminooxy reagent. One common method is the oxime ligation, where the aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods
Industrial production of 3-[(Aminooxy)methyl]-4-bromophenol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Aminooxy)methyl]-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oximes.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Applications De Recherche Scientifique
3-[(Aminooxy)methyl]-4-bromophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and click chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Aminooxy)methyl]-4-bromophenol involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling . This interaction is facilitated by the nucleophilic nature of the aminooxy group, which allows it to react readily with electrophilic carbonyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Aminooxy)methyl]-3-bromophenol
- tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate
Uniqueness
3-[(Aminooxy)methyl]-4-bromophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the aminooxy group and the bromine atom allows for versatile chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
1126-01-8 |
|---|---|
Formule moléculaire |
C7H8BrNO2 |
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
3-(aminooxymethyl)-4-bromophenol |
InChI |
InChI=1S/C7H8BrNO2/c8-7-2-1-6(10)3-5(7)4-11-9/h1-3,10H,4,9H2 |
Clé InChI |
VEUYLCHWDRJADO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CON)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


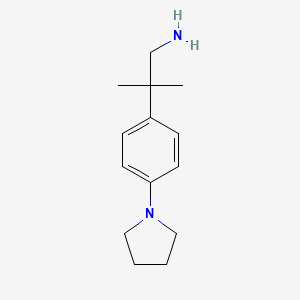
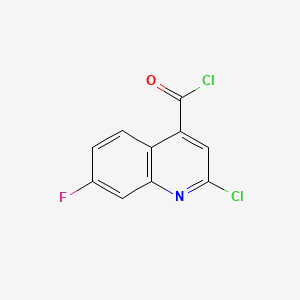
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
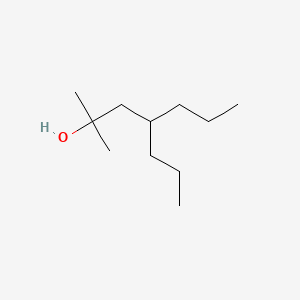
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
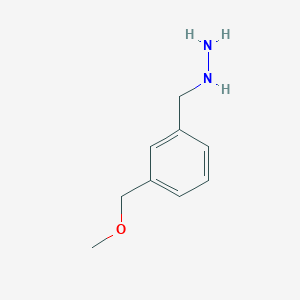
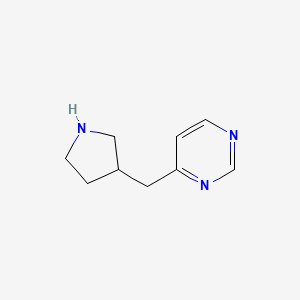
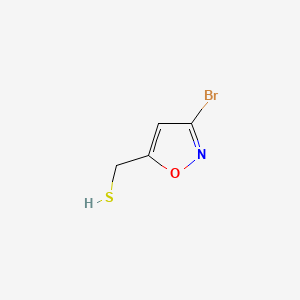
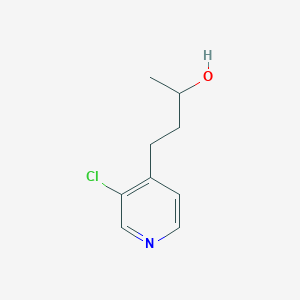
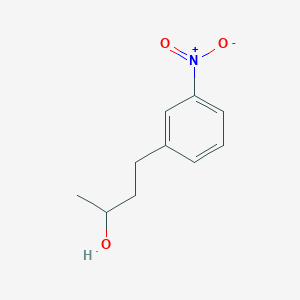
![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)
